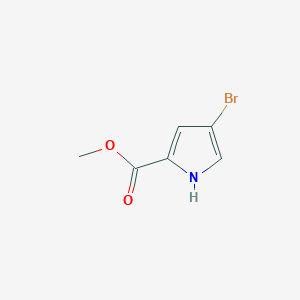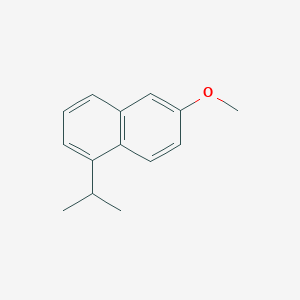
1-Isopropyl-6-methoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-6-methoxynaphthalene, also known as IPMN, is a chemical compound that belongs to the family of naphthalene derivatives. It is widely used in the field of fragrance and flavoring due to its unique odor profile. IPMN has a floral, woody, and musky scent that is often used in perfumes, cosmetics, and household products. In recent years, IPMN has gained attention in the scientific community for its potential applications in various fields, including biomedical research.
Mécanisme D'action
The mechanism of action of 1-Isopropyl-6-methoxynaphthalene is not fully understood. However, it is believed to act through various pathways, including the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. 1-Isopropyl-6-methoxynaphthalene has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
1-Isopropyl-6-methoxynaphthalene has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines, such as TNF-α and IL-6. 1-Isopropyl-6-methoxynaphthalene has also been found to exhibit antioxidant activity by scavenging free radicals and increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 1-Isopropyl-6-methoxynaphthalene has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Isopropyl-6-methoxynaphthalene in lab experiments is its ability to penetrate cell membranes and skin. This makes it an ideal candidate for drug delivery systems. However, one of the limitations of using 1-Isopropyl-6-methoxynaphthalene is its potential toxicity, which needs to be carefully evaluated before use.
Orientations Futures
There are several potential future directions for research on 1-Isopropyl-6-methoxynaphthalene. One area of interest is its potential use as a drug delivery system for various diseases, including cancer. Another area of focus is the development of new synthesis methods for 1-Isopropyl-6-methoxynaphthalene that are more efficient and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action of 1-Isopropyl-6-methoxynaphthalene and its potential applications in various fields, including biomedical research.
Méthodes De Synthèse
1-Isopropyl-6-methoxynaphthalene can be synthesized through several methods, including Friedel-Crafts acylation, Grignard reaction, and Suzuki coupling. The most commonly used method for synthesizing 1-Isopropyl-6-methoxynaphthalene is the Friedel-Crafts acylation, which involves the reaction of isopropylbenzene with 2-naphthoic acid in the presence of a Lewis acid catalyst, such as aluminum chloride.
Applications De Recherche Scientifique
1-Isopropyl-6-methoxynaphthalene has been extensively studied for its potential applications in biomedical research. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties. 1-Isopropyl-6-methoxynaphthalene has also been studied for its potential use as a drug delivery system due to its ability to penetrate the skin and cell membranes.
Propriétés
Numéro CAS |
144152-15-8 |
|---|---|
Nom du produit |
1-Isopropyl-6-methoxynaphthalene |
Formule moléculaire |
C14H16O |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
6-methoxy-1-propan-2-ylnaphthalene |
InChI |
InChI=1S/C14H16O/c1-10(2)13-6-4-5-11-9-12(15-3)7-8-14(11)13/h4-10H,1-3H3 |
Clé InChI |
WMCZAWMWGMLZQI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC2=C1C=CC(=C2)OC |
SMILES canonique |
CC(C)C1=CC=CC2=C1C=CC(=C2)OC |
Synonymes |
Naphthalene, 6-methoxy-1-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



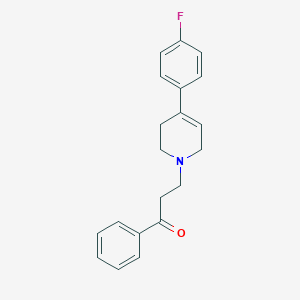
![(2S)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2R)-2-(methylamino)-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentyl]amino]-4-methylpentanamide](/img/structure/B125699.png)

![3-Methyl-[1,3]thiazinan-2-ylideneamine](/img/structure/B125704.png)

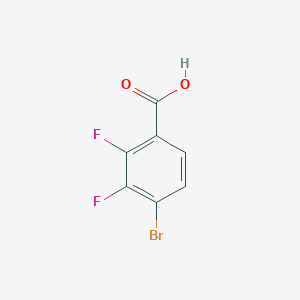
![tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B125711.png)
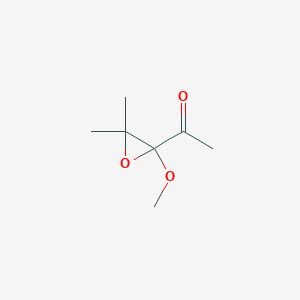
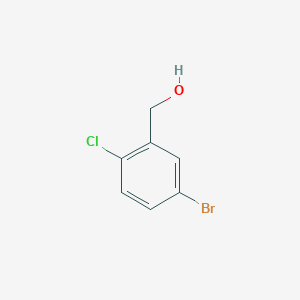
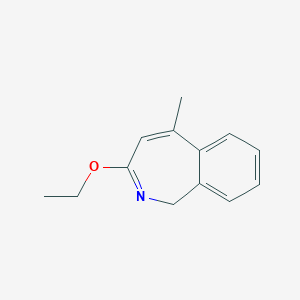
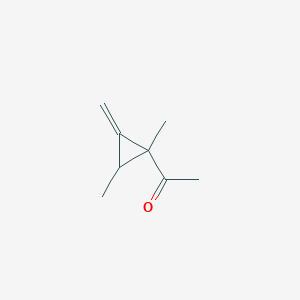
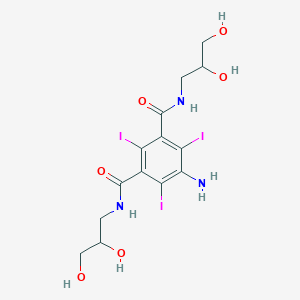
![(8R,9S,13S,14S,17S)-17-hydroxy-3-methoxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B125730.png)
